molecular formula C8H4N4O2 B1632264 5-Nitro-1H-indazole-3-carbonitrile CAS No. 90348-29-1

5-Nitro-1H-indazole-3-carbonitrile

Cat. No. B1632264
CAS RN: 90348-29-1
M. Wt: 188.14 g/mol
InChI Key: WXTZAAHDBOKXDI-UHFFFAOYSA-N
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Description

5-Nitro-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H4N4O2 . It is a derivative of indazole, a heterocyclic compound that contains a five-membered ring fused to a benzene ring .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a subject of research in recent years. Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring fused to a benzene ring, with a nitro group and a carbonitrile group attached .


Chemical Reactions Analysis

Indazole derivatives, including this compound, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

This compound is a yellow solid with a molecular weight of 188.15 .

Scientific Research Applications

Inhibitory Effects on Nitric Oxide Synthases

5-Nitro-1H-indazole-3-carbonitrile has been studied for its potential inhibitory effects on nitric oxide synthases (NOS). It has demonstrated a preference for constitutive NOS over inducible NOS and has shown potential in inhibiting NO formation in a competitive manner against substrates and cofactors (Cottyn et al., 2008).

Application in Dyes and Pigments

Research has explored the use of derivatives of this compound in the synthesis of new heterocyclic green dyes. These compounds exhibit intramolecular charge transfer states and have strong fluorescence properties, making them potential candidates for applications in dyes and pigments (Pordel et al., 2014).

Fluorescent Compound Synthesis

The compound has been used in the synthesis of new fluorescent heterocyclic compounds, such as 3H-pyrazolo[4,3-a]acridin-11-carbonitriles. This synthesis involves nucleophilic substitution followed by intramolecular electrophilic aromatic substitution, offering avenues for research in fluorescence-based applications (Pakjoo et al., 2012).

Corrosion Inhibition Properties

Studies have also examined the use of indazole derivatives, including 5-Nitroindazole, as corrosion inhibitors for materials like carbon steel. This research indicates that such compounds could be effective in protecting metals from corrosion, particularly in acidic environments (Xu et al., 2019).

Antibacterial Applications

There is evidence of antibacterial properties associated with certain derivatives of this compound. These compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, which could lead to potential applications in the development of new antibacterial agents (Rahmani et al., 2014).

Safety and Hazards

While specific safety and hazard information for 5-Nitro-1H-indazole-3-carbonitrile is not available, it is generally recommended to avoid heat, flames, and sparks when handling similar compounds . It is also advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

Indazole derivatives, including 5-Nitro-1H-indazole-3-carbonitrile, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is a promising area of research .

Mechanism of Action

Target of Action

The primary targets of 5-Nitro-1H-indazole-3-carbonitrile are Nitric Oxide Synthases (NOS) , specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.

Mode of Action

This compound interacts with its targets, the Nitric Oxide Synthases, by binding to their active sites . .

Biochemical Pathways

Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

It is known that the compound is a yellow solid at room temperature, with a molecular weight of 18815

Result of Action

The molecular and cellular effects of this compound’s action are not fully understood. Given its targets, it may influence processes regulated by nitric oxide. More research is needed to elucidate these effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. The compound is stable at temperatures between 0-5°C .

properties

IUPAC Name

5-nitro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-4-8-6-3-5(12(13)14)1-2-7(6)10-11-8/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTZAAHDBOKXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626544
Record name 5-Nitro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90348-29-1
Record name 5-Nitro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-iodo-5-nitro-1H-indazole (6.9 g, 23.87 mmol) was taken up in NMP (90 mL) and copper (I) cyanide (4.28 g, 47.7 mmol) was added. The reaction was heated at 160° C. for 1 h, and then cooled to room temperature. The reaction mixture was diluted with EtOAc and filtered through celite, rinsing with EtOAc. The filtrate was washed 2× with water and 2× with brine. The organic layer was dried over Na2SO4, filtered, and concentrated. The crude material was purified by flash column chromatography eluting with 0%-50% EtOAc/Hex. 0.91 g of 5-nitro-1H-indazole-3-carbonitrile was obtained.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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